molecular formula C24H23ClN2O5S B6078780 ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate

ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No. B6078780
M. Wt: 487.0 g/mol
InChI Key: VTGCEPQNLJDIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as CBM-588, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives, which are known to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of microtubule polymerization, which is essential for cell division and proliferation. ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to bind to the colchicine binding site of tubulin, which prevents the formation of microtubules and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cytoskeleton. In addition, ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate is its potent cytotoxic effects against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In addition, ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have anti-inflammatory and neuroprotective effects, which could have potential therapeutic applications in the treatment of neurodegenerative disorders. However, one of the limitations of ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate. One potential direction is to develop new formulations of ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate that improve its solubility and bioavailability, which could enhance its efficacy in vivo. Another direction is to investigate the potential use of ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate in combination with other anticancer drugs or immunotherapies, which could enhance its cytotoxic effects and reduce the risk of drug resistance. Finally, further studies are needed to elucidate the exact mechanism of action of ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate and to identify potential biomarkers that could be used to predict its efficacy in different cancer types.

Synthesis Methods

The synthesis of ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate involves a multi-step process that includes the condensation of 4-chlorobenzylamine with 4-aminobenzoic acid, followed by the reaction of the resulting product with methylsulfonyl chloride and N,N'-dicyclohexylcarbodiimide. The final step involves the reaction of the resulting intermediate with ethyl 2-aminobenzoate in the presence of triethylamine. The overall yield of the synthesis process is around 50%.

properties

IUPAC Name

ethyl 2-[[4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-3-32-24(29)21-6-4-5-7-22(21)26-23(28)18-10-14-20(15-11-18)27(33(2,30)31)16-17-8-12-19(25)13-9-17/h4-15H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGCEPQNLJDIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzoate

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